molecular formula C13H21F3O5 B3111011 1,1,1-Trifluoroethyl-PEG5-Propargyl CAS No. 1817735-37-7

1,1,1-Trifluoroethyl-PEG5-Propargyl

Cat. No.: B3111011
CAS No.: 1817735-37-7
M. Wt: 314.3 g/mol
InChI Key: OEQPBBLSVKLHMO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG5-Propargyl: is a compound that features a trifluoroethyl group and a propargyl group attached to a polyethylene glycol (PEG) chain. This compound is known for its ability to form stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry. The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroethyl-PEG5-Propargyl is synthesized through a series of chemical reactions involving the attachment of a trifluoroethyl group and a propargyl group to a PEG chain. The synthesis typically involves the following steps:

    PEGylation: The PEG chain is functionalized with reactive groups such as hydroxyl or carboxyl groups.

    Trifluoroethylation: The trifluoroethyl group is introduced through a reaction with a trifluoroethylating agent.

    Propargylation: The propargyl group is attached using a propargylating agent.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoroethyl-PEG5-Propargyl undergoes several types of chemical reactions, including:

    Click Chemistry: Forms stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry.

    Nucleophilic Substitution: The trifluoroethyl group can react with primary amine groups in proteins and other molecules.

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

    Trifluoroethylating Agents: Used to introduce the trifluoroethyl group.

    Propargylating Agents: Used to attach the propargyl group.

Major Products:

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG5-Propargyl has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in click chemistry to create stable triazole linkages.

    Biology: Utilized in the modification of proteins and antibodies for various biological studies.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and efficacy of drugs while reducing toxicity and immunogenicity.

    Industry: Applied in the development of advanced materials and surface modifications .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoroethyl-PEG5-Propargyl involves its ability to form stable triazole linkages with azides through copper-catalyzed azide-alkyne click chemistry. The trifluoroethyl group reacts with primary amine groups in proteins and other molecules, leading to the formation of covalent bonds. This reactivity allows for the modification of biomolecules and surfaces, enhancing their properties and functionalities .

Comparison with Similar Compounds

    1,1,1-Trifluoroethyl-PEG3-Propargyl: A shorter PEG chain variant with similar reactivity.

    1,1,1-Trifluoroethyl-PEG4-Azide: Contains an azide group instead of a propargyl group.

    1,1,1-Trifluoroethyl-PEG5-Alcohol: Features an alcohol group instead of a propargyl group.

Uniqueness: 1,1,1-Trifluoroethyl-PEG5-Propargyl is unique due to its specific combination of a trifluoroethyl group and a propargyl group attached to a PEG chain. This combination allows for versatile applications in click chemistry, protein modification, and drug delivery systems, making it a valuable compound in various scientific research fields .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQPBBLSVKLHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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